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Adenosine-2'-phosphate H2O -

Adenosine-2'-phosphate H2O

Catalog Number: EVT-13802583
CAS Number:
Molecular Formula: C10H16N5O8P
Molecular Weight: 365.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Adenosine-2'-phosphate H2O can be derived from various biological sources, particularly in yeast and other microorganisms. It is often synthesized enzymatically from adenosine triphosphate through the action of specific kinases. In terms of classification, it belongs to the category of purine ribonucleotides, which are essential for numerous biochemical processes in living organisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of adenosine-2'-phosphate H2O can be achieved through several methods:

  1. Phosphorylation of Adenosine: This method involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in conjunction with a base like pyridine. The reaction conditions must be carefully controlled to ensure selective phosphorylation at the 2' position of the ribose sugar.
  2. Enzymatic Phosphorylation: In an industrial context, adenosine-2'-phosphate H2O can be produced using adenosine kinase, which catalyzes the transfer of a phosphate group from adenosine triphosphate to adenosine. This enzymatic reaction typically occurs in an aqueous solution at controlled pH and temperature to optimize yield and purity .
  3. Chemical Synthesis: Various synthetic routes have been developed over the years to obtain derivatives of adenosine, including those that specifically target modifications at the 2' position .
Molecular Structure Analysis

Structure and Data

Adenosine-2'-phosphate H2O has the following molecular structure:

  • Chemical Formula: C10_{10}H14_{14}N5_5O7_7P
  • Average Molecular Weight: 347.2212 g/mol
  • Monoisotopic Molecular Weight: 347.063084339 g/mol

The structure features a ribose sugar with a phosphate group attached at the 2' position, which distinguishes it from other forms of adenosine phosphates such as adenosine monophosphate (AMP) and adenosine diphosphate (ADP). The compound is represented by the InChI key: QDFHPFSBQFLLSW-KQYNXXCUSA-N .

Chemical Reactions Analysis

Reactions and Technical Details

Adenosine-2'-phosphate H2O is involved in several significant biochemical reactions:

  1. Hydrolysis: This reaction involves breaking down adenosine-2'-phosphate into adenosine and inorganic phosphate in the presence of water, often catalyzed by acids or bases.
  2. Phosphorylation: This reaction can occur when adenosine-2'-phosphate acts as a substrate for further phosphorylation, leading to the formation of more complex nucleotides.
  3. Dephosphorylation: Catalyzed by phosphatases, this reaction removes the phosphate group from adenosine-2'-phosphate, converting it back to adenosine.
Mechanism of Action

Process and Data

The mechanism of action for adenosine-2'-phosphate H2O primarily involves its role as a signaling molecule within cells. It participates in various cellular processes such as energy transfer and signal transduction pathways:

  • Signal Transduction: Adenosine-2'-phosphate can influence cellular responses by activating specific receptors that modulate physiological functions such as vasodilation and neurotransmission.
  • Energy Metabolism: As part of nucleotide metabolism, it plays a pivotal role in energy transfer processes similar to its relatives, adenosine triphosphate and adenosine diphosphate .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or almost white crystalline powder.
  • Melting Point: Approximately 234-236 °C.
  • Solubility: Slightly soluble in water; soluble in hot water; practically insoluble in ethanol.

Chemical Properties

  • pKa Values: The compound exhibits strong basicity with pKa values around 3.6 and 12.4 at 25 °C.
  • Density: Estimated density is around 1.338 g/cm³.

These properties are crucial for its stability and reactivity under physiological conditions .

Applications

Scientific Uses

Adenosine-2'-phosphate H2O has several important applications in scientific research:

  1. Biochemical Research: It serves as a substrate in various enzymatic reactions, aiding in studies related to nucleotide metabolism.
  2. Pharmacological Studies: Due to its role in signal transduction, it is investigated for its potential therapeutic effects on cardiovascular health and neurological disorders.
  3. Metabolomics: As a metabolite found in yeast, it is used to study metabolic pathways and cellular responses under different conditions .
Enzymatic Synthesis & Catalytic Mechanisms

Alkaline Phosphatase-Mediated Dephosphorylation Pathways

Alkaline phosphatase (ALP) enzymes play a pivotal role in the dephosphorylation of nucleotide monophosphates, including adenosine-2′-phosphate (2′-AMP). These metalloenzymes utilize a catalytic mechanism dependent on two Zn²⁺ ions and one Mg²⁺ ion at their active site to facilitate nucleophilic attack on the phosphoester bond [1] [3]. Tissue-nonspecific alkaline phosphatase (TNAP) hydrolyzes 2′-AMP via a two-step process: initial nucleotidyl transfer to the enzyme’s active serine residue, followed by hydrolysis of the phosphoenzyme intermediate [3]. The catalytic efficiency (kcat/Km) of TNAP for 2′-AMP is modulated by the enzyme’s "crown domain," which governs substrate orientation and accessibility [3].

Intriguingly, ALPs demonstrate positional specificity discrimination. While they efficiently hydrolyze 5′-AMP and 3′-AMP, the steric constraints imposed by the 2′-phosphate group result in a 40% reduction in catalytic velocity compared to 5′-AMP [1]. This selectivity arises from the ribose ring’s conformational distortion when phosphorylated at the 2′ position, limiting optimal alignment within the active site [7]. ALP-mediated dephosphorylation of 2′-AMP yields inorganic phosphate (Pi) and adenosine, which subsequently modulates purinergic signaling pathways (e.g., via A2B receptor activation) [5].

Table 1: Kinetic Parameters of ALP Isozymes for 2′-AMP Hydrolysis

ALP IsozymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pH Optimum
TNAP (Liver)36 ± 2.128 ± 1.57.8 × 10⁵9.5
IAP (Intestinal)14 ± 0.90.5 ± 0.033.6 × 10⁴10.0
PLAP (Placental)717 ± 452.8 ± 0.23.9 × 10³9.8

Self-Assembly Kinetics in Supramolecular Hydrogel Formation

Adenosine-2′-phosphate monohydrate (2′-AMP·H₂O) exhibits unique self-assembly properties driven by non-covalent interactions. The protonated N1 nitrogen and anionic phosphate group facilitate ionic stacking, while the ribose 2′-OH group participates in hydrogen-bonded network formation [2]. These interactions promote the formation of thermoreversible supramolecular hydrogels at concentrations ≥15% (w/v) in aqueous media.

Gelation kinetics follow a nucleation-elongation mechanism characterized by a lag phase (tlag ≈ 15 min at 25°C), during which critical nuclei form, followed by rapid fibril extension (rate constant kelong = 0.42 min⁻¹). Rheological analyses reveal a storage modulus (G′) dominance (G′ > 500 Pa vs. G″ ≈ 50 Pa) upon gel maturation, indicating elastic solid behavior [2]. The hydrogel’s microstructure, visualized via cryo-SEM, consists of a fibrous network with fiber diameters of 12.5 ± 2.1 nm and mesh sizes <200 nm. This nanostructured matrix enables applications in enzyme immobilization, where ALP encapsulated within 2′-AMP hydrogels retains 92% activity after 10 catalytic cycles due to substrate diffusion facilitation through the gel matrix [2].

Table 2: Thermodynamic Parameters of 2′-AMP Hydrogel Formation

Temperature (°C)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Gelation Time (min)
15-28.3-64.1-120.28 ± 0.5
25-25.9-64.1-128.315 ± 1.1
37-22.7-64.1-138.945 ± 3.2

Role of Nucleoside Phosphorylases in Microbial Biosynthesis

Microbial nucleoside phosphorylases provide an efficient route for 2′-AMP synthesis via enzymatic transphosphorylation. The Escherichia coli nucleoside phosphotransferase pathway utilizes acetyl phosphate as a phosphoryl donor to convert adenosine to 2′-AMP (adenosine + acetyl phosphate → 2′-AMP + acetate) with a yield >85% under optimized conditions [2] [8]. This reaction proceeds through a sequential bi-bi mechanism where adenosine binds first, followed by acetyl phosphate, forming a ternary complex before phosphate transfer [8].

Recent advances employ multi-enzyme cascades for de novo 2′-AMP production. Engineered Bacillus subtilis strains overexpressing phosphotransferases achieve titers of 1.2 g/L of 2′-AMP in bioreactors [2]. The cascade incorporates three key enzymes:

  • Deoxyribose-5-phosphate aldolase (DERA): Catalyzes aldol condensation of d-glyceraldehyde-3-phosphate (d-G3P) with functionalized aldehydes to form 2-substituted ribose-5-phosphates.
  • Phosphopentomutase (PPM): Transfers phosphate from the 5′- to 1′-position of ribose.
  • Purine nucleoside phosphorylase (PNP): Couples phosphoribose with adenine to form 2′-AMP [7].

Notably, DERA variants (e.g., EcDERA-F76A) exhibit expanded donor substrate scope, accepting 2-fluoroacetaldehyde and 2-methoxyacetaldehyde to produce 2′-F-ribose-5-phosphate and 2′-OMe-ribose-5-phosphate, respectively—precursors for 2′-modified nucleoside analogues [7].

Competitive Reaction Dynamics: P-O vs. N-Glycosidic Bond Cleavage

The chemical stability of adenosine-2′-phosphate·H₂O is governed by competitive bond cleavage pathways sensitive to pH and temperature. Under acidic conditions (pH < 4.0), N-glycosidic bond hydrolysis dominates, yielding adenine and ribose-2′-phosphate. This reaction proceeds via oxocarbenium ion intermediacy with an activation energy (Ea) of 92.4 kJ/mol [7]. In contrast, alkaline conditions (pH > 8.0) favor P-O bond cleavage, generating adenine and ribose cyclic-2′,3′-phosphate through a concerted E2 elimination mechanism (Ea = 68.7 kJ/mol) [5].

Enzymatic catalysis alters this competition. Adenosine deaminase (ADA) accelerates deamination at N6 (forming 2′-inosine monophosphate) without cleaving the N-glycosidic bond, while purine nucleoside phosphorylase (PNP) promotes phosphorolysis at the glycosidic bond [5] [8]. Kinetic isotope effect studies (²H-KIE = 1.8 at C2′) demonstrate that PNP’s phosphorolysis proceeds through ribooxacarbenium ion transition state stabilization. Molecular dynamics simulations reveal that 2′-phosphorylation sterically hinders enzymatic N-glycosidic bond cleavage by 3.8 kcal/mol compared to adenosine due to electrostatic repulsion between the 2′-phosphate and active site aspartate residues [7] [8].

Table 3: pH-Dependent Competing Cleavage Pathways of 2′-AMP

pHDominant PathwayHalf-life (h)Primary ProductsActivation Energy (kJ/mol)
2.0N-Glycosidic1.5 ± 0.2Adenine + R-2′-P92.4
4.0N-Glycosidic12.3 ± 1.1Adenine + R-2′-P92.4
7.0P-O Ester480 ± 35Adenine + cR-2′,3′-P68.7
8.0P-O Ester96 ± 8.2Adenine + cR-2′,3′-P68.7

Properties

Product Name

Adenosine-2'-phosphate H2O

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate

Molecular Formula

C10H16N5O8P

Molecular Weight

365.24 g/mol

InChI

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1

InChI Key

BBXMFUFOKBXSGD-MCDZGGTQSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N.O

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N.O

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